BenchChemオンラインストアへようこそ!

CAP 3

Antimicrobial Susceptibility Testing Structure-Activity Relationship Broad-Spectrum Antimicrobials

CAP 3 is a valine-glycine dipeptide-derived cholic acid-peptide conjugate. Its broad-spectrum membrane disruption mechanism combats drug-resistant strains, eradicates biofilms (S. aureus, C. albicans), and maintains low cytotoxicity, offering a unique balanced profile for R&D.

Molecular Formula C52H82N6O11
Molecular Weight 967.2 g/mol
Cat. No. B3026152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAP 3
Molecular FormulaC52H82N6O11
Molecular Weight967.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)OC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)OCC5=CC=CC=C5)C)OC(=O)CNC(=O)C(C(C)C)N)OC(=O)CNC(=O)C(C(C)C)N)C)N
InChIInChI=1S/C52H82N6O11/c1-28(2)45(53)48(63)56-24-41(60)67-34-19-20-51(8)33(21-34)22-38(68-42(61)25-57-49(64)46(54)29(3)4)44-36-17-16-35(31(7)15-18-40(59)66-27-32-13-11-10-12-14-32)52(36,9)39(23-37(44)51)69-43(62)26-58-50(65)47(55)30(5)6/h10-14,28-31,33-39,44-47H,15-27,53-55H2,1-9H3,(H,56,63)(H,57,64)(H,58,65)/t31-,33+,34-,35-,36+,37+,38-,39+,44+,45+,46+,47+,51+,52-/m1/s1
InChIKeyXOMVHDKAGAIFOU-ZJADFBSCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAP 3 Antibacterial Agent Overview: Cholic Acid-Peptide Conjugate for Broad-Spectrum Antimicrobial Research


CAP 3 is a valine-glycine dipeptide-derived cholic acid-peptide conjugate (CAP) that functions as a broad-spectrum membrane-targeting antimicrobial [1]. Unlike traditional antibiotics that target specific cellular pathways, CAP 3 exerts its activity by physically disrupting bacterial and fungal membranes, a mechanism that also confers activity against drug-resistant strains and persistent cells [2]. The compound has demonstrated potent in vitro and in vivo efficacy against Gram-negative bacteria, Gram-positive bacteria, and fungal pathogens [1], [2].

Why CAP 3 Cannot Be Simply Substituted with Other Cholic Acid-Peptide Conjugates or Membrane-Targeting Agents


Cholic acid-peptide conjugates (CAPs) are a structurally diverse class where subtle changes in the peptide moiety dictate antimicrobial spectrum, potency, and mammalian cell toxicity [1]. Systematic structure-activity relationship (SAR) studies across 20 CAP analogs reveal that CAP 3, bearing a valine-glycine dipeptide, achieves a uniquely balanced profile of high broad-spectrum activity coupled with significantly lower cytotoxicity than many closely related analogs such as CAP 4 and CAP 5 [2]. Generic substitution with another CAP or a conventional membrane-active antimicrobial (e.g., polymyxin B) risks compromised efficacy against specific pathogens, increased toxicity, or failure to prevent biofilm formation and combat drug-resistant strains [2]. The following quantitative evidence establishes the specific, non-interchangeable differentiation of CAP 3.

CAP 3 Quantitative Evidence Guide: Head-to-Head Activity and Safety Data Against Closest Analogs


Broad-Spectrum Antibacterial and Antifungal Potency of CAP 3 vs. Closest CAP Analogs

CAP 3 (CA-V3) demonstrates superior or equivalent broad-spectrum antimicrobial activity compared to the closest structural analogs CAP 4 (CA-I3) and CAP 5 (CA-L3). Against Gram-positive bacteria S. aureus, CAP 3 exhibits an MIC99 of 8.6 µg/mL, comparable to CAP 4 (8.9 µg/mL) and significantly more potent than CAP 5 (35.8 µg/mL) [1]. Against the fungal pathogen C. albicans, CAP 3 shows an MIC80 of 4.3 µg/mL, equivalent to CAP 4 (4.5 µg/mL) and more potent than CAP 5 (8.9 µg/mL) [1]. This profile underscores that while CAP 4 approaches the antibacterial activity of CAP 3, it does so with a marked increase in mammalian cell toxicity (see Evidence Item 2), making CAP 3 a uniquely balanced candidate.

Antimicrobial Susceptibility Testing Structure-Activity Relationship Broad-Spectrum Antimicrobials

Superior Safety Margin: Cytotoxicity Profile of CAP 3 vs. CAP 4 and CAP 5

A critical differentiator for CAP 3 is its substantially lower cytotoxicity against human cells compared to its most potent analogs. In an assay using human lung epithelial A549 cells, CAP 3 exhibited an IC50 of 60.74 µg/mL [1]. In stark contrast, CAP 4 and CAP 5, which show comparable or inferior antimicrobial activity, are significantly more cytotoxic with IC50 values of 8.59 µg/mL and 11.05 µg/mL, respectively [1]. This results in a >7-fold larger safety margin for CAP 3 relative to CAP 4.

Cytotoxicity Assessment Therapeutic Index Drug Safety

Resistance Mitigation: CAP 3 Prevents Development of Resistance vs. Conventional Antibiotics

A key advantage of membrane-targeting antimicrobials like CAP 3 is their reduced propensity to elicit resistance. In a direct comparison, S. aureus was subjected to sequential passages in the presence of either CAP 3 or the aminoglycoside antibiotic neomycin. While the MIC99 of neomycin increased multifold over multiple generations, the MIC99 of CAP 3 remained unchanged [1]. Similarly, C. albicans did not develop resistance to CAP 3 over multiple generations, whereas it rapidly developed resistance to the azole antifungal fluconazole [1]. Furthermore, CAP 3 maintained full activity (8 µM) against high-density S. aureus cultures (up to 10^12 CFU/mL) that rendered polymyxin B less effective [1].

Antimicrobial Resistance Drug Persistence Serial Passage Assay

Biofilm Disruption and Prevention Efficacy of CAP 3 vs. Clinical Standard-of-Care Drugs

CAP 3 is uniquely effective at both eradicating pre-formed biofilms and preventing their formation, an area where many conventional antibiotics fail. In head-to-head assays against pre-formed S. aureus biofilms, treatment with 32 µM CAP 3 resulted in an approximately 5-log reduction in colony-forming units (CFU), an effect comparable to that achieved with 32 µM of the antibiotic ciprofloxacin [1]. Against C. albicans biofilms, 32 µM CAP 3 achieved a 4-log reduction in CFU, comparable to 32 µM fluconazole [1]. For biofilm prevention, CAP 3-coated cover glasses completely inhibited S. aureus biofilm formation (no bacterial colonies detected), whereas uncoated control glasses supported robust biofilm growth [1]. CAP 3-coated catheters in a mouse model also reduced bacterial burden by ~3 logs compared to uncoated controls [2].

Biofilm Eradication Anti-Biofilm Coatings Medical Device Infections

In Vivo Efficacy in Wound Infection Models: CAP 3 Matches Standard Antibiotics

CAP 3's in vitro potency and biofilm activity translate into robust in vivo efficacy. In a murine model of S. aureus wound infection, treatment with CAP 3 (40 mg/kg, thrice daily) resulted in a >2-log reduction in bacterial burden, an outcome equivalent to treatment with the standard-of-care antibiotic neomycin at the same dose and frequency [1]. In a C. albicans wound infection model, CAP 3 treatment achieved a >3-log reduction in fungal burden [1]. Most notably, in a polymicrobial wound infection model (co-infected with S. aureus and C. albicans), CAP 3 monotherapy achieved an approximately 2-log reduction in both pathogens, matching the efficacy of a combination therapy of neomycin and fluconazole [1].

In Vivo Efficacy Wound Infection Model Antimicrobial Therapy

CAP 3: Recommended Research Applications Based on Quantitative Evidence


Development of Anti-Biofilm Coatings for Medical Devices

CAP 3 is ideally suited for the development of anti-biofilm coatings on medical devices such as catheters, implants, and wound dressings. Quantitative evidence shows that CAP 3-coated materials completely prevent the formation of S. aureus and C. albicans biofilms in vitro, leading to a >6-log reduction in fungal cell adherence [1]. In a murine model, CAP 3-coated catheters reduced bacterial and fungal burden by ~3-5 logs compared to uncoated controls, demonstrating robust anti-fouling activity in vivo [1]. This application leverages CAP 3's unique ability to prevent biofilm formation without relying on conventional antibiotics, thereby mitigating the risk of drug-resistant device-associated infections.

In Vivo Investigation of Polymicrobial Biofilm Infections

CAP 3 is a critical tool for researchers studying complex polymicrobial biofilm infections, such as those involving S. aureus and C. albicans. Evidence demonstrates that CAP 3 degrades pre-formed polymicrobial biofilms and reduces biofilm thickness from ~12 µm to ~3 µm [1]. In murine polymicrobial wound and catheter infection models, CAP 3 monotherapy was as effective as a combination of two standard antibiotics (neomycin and fluconazole) in reducing microbial burden [1]. This allows for simplified experimental models to study polymicrobial pathogenesis and evaluate new therapeutic strategies where a single agent can target both bacterial and fungal components.

Investigating Antimicrobial Resistance Mechanisms and Persistence

CAP 3 serves as an excellent probe molecule for investigating mechanisms of antimicrobial resistance and persistence. Unlike neomycin and fluconazole, against which bacteria and fungi rapidly develop resistance, CAP 3 maintains its full activity over multiple generations of exposure [1]. Furthermore, CAP 3 retains potent bactericidal activity against drug-persistent S. aureus cells and stationary-phase cultures, whereas ampicillin is completely ineffective [1]. Researchers can use CAP 3 to study membrane-targeting as a strategy to circumvent resistance, or as a positive control in screens for novel anti-persister compounds.

Structure-Activity Relationship (SAR) Studies of Membrane-Targeting Amphiphiles

CAP 3 is a key benchmark compound for medicinal chemistry efforts focused on membrane-active antimicrobials. The comprehensive SAR data for a library of 20 CAP analogs identifies CAP 3 as having an optimal balance of high antimicrobial potency and low mammalian cell cytotoxicity [1]. Specifically, CAP 3 achieves MIC99 values of 8.6 µg/mL against S. aureus and 8 µM against E. coli, while maintaining a >7-fold safety margin over the more toxic CAP 4 [1], [2]. Newly synthesized analogs should be directly benchmarked against CAP 3 to assess whether they improve upon this balanced potency/toxicity profile, making CAP 3 an essential reference standard in any membrane-targeting amphiphile discovery program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAP 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.